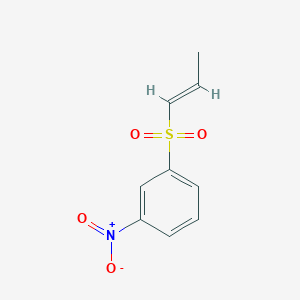

1-nitro-3-(1-propen-1-ylsulfonyl)benzene

Description

The exact mass of the compound this compound is 227.02522894 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-[(E)-prop-1-enyl]sulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-2-6-15(13,14)9-5-3-4-8(7-9)10(11)12/h2-7H,1H3/b6-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDYHLOMDGLGPO-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background in Contemporary Organic Chemistry Research

Significance of Nitro-Substituted Aromatic Systems in Advanced Synthesis

Nitro-substituted aromatic compounds are a cornerstone of modern organic synthesis, valued for their diverse reactivity. numberanalytics.comnumberanalytics.com The nitro group is a powerful electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.comfiveable.mewikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, facilitating the displacement of other substituents. numberanalytics.comwikipedia.org

Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a variety of other groups. fiveable.me Most notably, it can be readily reduced to an amino group (aniline derivative), which is a critical precursor for the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.com The reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) compounds, depending on the reaction conditions. numberanalytics.com This stepwise reduction allows for fine-tuning of the desired product. The presence of a nitro group can also increase the acidity of benzylic protons, enhancing their reactivity in condensation reactions. fiveable.me

Role and Reactivity of Vinyl Sulfones in Modern Organic Transformations

Vinyl sulfones are recognized as valuable building blocks in organic synthesis due to their unique reactivity. nih.govresearchgate.net The sulfonyl group is strongly electron-withdrawing, making the adjacent vinyl group an excellent Michael acceptor. researchgate.netwikipedia.org This allows for the facile 1,4-conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

In addition to their role as Michael acceptors, vinyl sulfones can participate in various cycloaddition reactions, acting as dienophiles in Diels-Alder reactions. wikipedia.org The versatility of vinyl sulfones is further demonstrated by their use in olefin metathesis and asymmetric dihydroxylation reactions. nih.gov The development of new synthetic methods for preparing vinyl sulfones, such as the direct sulfonylation of olefins and alkynes, has expanded their accessibility and utility in constructing complex molecular architectures. rsc.org Their application in drug design is also an area of growing interest, with the vinyl sulfone moiety serving as a key structural motif in various biologically active compounds. nih.gov

Chemical Space and Research Gaps for Complex Sulfonyl-Substituted Nitrobenzenes

The combination of a sulfonyl group and a nitro group on a benzene (B151609) ring creates a molecule with a highly electron-deficient aromatic system. While nitrobenzenesulfonamides and related structures have been explored, particularly in medicinal chemistry, the specific class of compounds featuring a vinyl sulfone linked to a nitrobenzene (B124822) core, such as 1-nitro-3-(1-propen-1-ylsulfonyl)benzene, appears to be less chartered territory. acs.org

The primary research gap lies in the synthesis and characterization of such multifunctional molecules. The synthetic challenges include achieving regioselective functionalization of the aromatic ring and ensuring the stability of the reactive vinyl sulfone moiety in the presence of the strongly oxidizing nitro group. A systematic exploration of the reactivity of these compounds is also needed. Understanding how the combined electron-withdrawing effects of the nitro and sulfonyl groups influence the Michael reactivity of the propenyl group, as well as the potential for intramolecular reactions, would be of significant academic and potentially practical interest. Furthermore, the expansion of the chemical space to include constrained endocyclic and exocyclic vinyl sulfones is an area that warrants further investigation. nih.gov

Historical Development of Synthetic Methodologies Relevant to this compound

The synthetic methodologies relevant to a molecule like this compound have evolved over more than a century of organic chemistry research. nih.gov The synthesis of the nitrobenzene core dates back to the 19th century with the discovery of nitration of benzene using a mixture of nitric and sulfuric acids. wikipedia.org This remains a fundamental transformation in organic synthesis. libretexts.org

The development of methods to form the sulfonyl linkage is also a mature field. Historically, the oxidation of sulfides or the reaction of sulfonyl chlorides with aromatic compounds (Friedel-Crafts sulfonylation) were common approaches. More recent advancements have provided milder and more selective methods for the synthesis of vinyl sulfones. These include the gold-catalyzed Markovnikov addition of arylsulfinic acids to alkynes and visible light-mediated syntheses from olefins and aryl sulfinates. rsc.org

The construction of the 1-propenyl side chain would likely involve a condensation reaction, such as a Knoevenagel or Horner-Wadsworth-Emmons type reaction, or a transition metal-catalyzed cross-coupling reaction. The historical development of these named reactions has been pivotal in allowing for the controlled formation of carbon-carbon double bonds. The challenge in synthesizing the target molecule lies in the strategic combination of these established methodologies in a sequence that is compatible with the various functional groups present.

Synthetic Pathways and Methodologies for 1 Nitro 3 1 Propen 1 Ylsulfonyl Benzene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org For 1-nitro-3-(1-propen-1-ylsulfonyl)benzene, the analysis focuses on the disconnection of the two main functionalities: the nitro group and the sulfonyl-alkene moiety.

Analysis of the Nitro Group as a Key Functional Handle

The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. researchgate.net This directing effect is a crucial consideration in the synthetic strategy. In a retrosynthetic sense, the nitro group can be introduced onto the benzene (B151609) ring via an electrophilic aromatic substitution reaction, specifically nitration. The timing of this nitration step is critical to ensure the correct substitution pattern of the final product.

Disconnection Strategies Involving the Sulfonyl-Alkene Moiety

The 1-propen-1-ylsulfonyl group presents several disconnection possibilities. The most logical disconnection is at the carbon-sulfur bond, leading to a 3-nitrophenylsulfonyl precursor and a propylene (B89431) equivalent. This approach is advantageous as it separates the synthesis of the aromatic and aliphatic portions of the molecule.

A plausible synthetic route involves the reaction of a 3-nitrophenylsulfonyl derivative with a propylene source. A common method for the formation of vinyl sulfones is the addition of a sulfonyl halide to an alkene, often followed by an elimination step. magtech.com.cnorganic-chemistry.org This suggests that a key intermediate would be 3-nitrobenzenesulfonyl chloride.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

Based on the retrosynthetic analysis, the synthesis of this compound can be achieved through the preparation of key precursors followed by their strategic combination.

Synthesis of Nitroaromatic Precursors

The primary nitroaromatic precursor required is nitrobenzene (B124822). This is readily synthesized by the nitration of benzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions, particularly the temperature, must be carefully controlled to prevent dinitration.

Another key nitroaromatic precursor is 3-nitrobenzenesulfonyl chloride. This can be prepared by the sulfochlorination of nitrobenzene with chlorosulfonic acid. magtech.com.cnresearchgate.netgoogle.com The reaction typically involves heating nitrobenzene with an excess of chlorosulfonic acid. magtech.com.cngoogle.com Thionyl chloride can be used in the workup to improve the yield and purity of the final product. researchgate.net

Table 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrobenzene | 1. Chlorosulfonic acid 2. Thionyl chloride | 112, then 70 | 96.3 | researchgate.net |

| Nitrobenzene | Chlorosulfonic acid | up to 105 | 79 | google.com |

| Nitrobenzene | 1. Chlorosulfonic acid 2. Inorganic acid chloride | 90-120, then 40-90 | High | google.com |

Alternatively, 3-nitrobenzenethiol (B3052051) can be considered as a precursor. It can be synthesized from the reduction of 3,3'-dinitrodiphenyl disulfide or by the reduction of 3-nitrobenzenesulfonyl chloride. organic-chemistry.orgsemanticscholar.org

Preparation of Substituted Aryl Sulfones and Sulfides

The formation of the aryl sulfone linkage is a critical step. While direct sulfonylation of a pre-existing 1-nitro-3-propenylbenzene is a possibility, it is often more practical to introduce the sulfonyl group first. The oxidation of a corresponding sulfide (B99878) is a common method for preparing sulfones. libretexts.org For instance, a 3-nitrophenyl propenyl sulfide could be oxidized to the target sulfone. The synthesis of such a sulfide could be achieved by the reaction of 3-nitrobenzenethiol with a suitable propylene derivative.

Methodologies for Installing the 1-propen-1-yl Moiety onto Sulfonylated Scaffolds

The final and most crucial step is the formation of the 1-propen-1-ylsulfonyl group. Several methods can be envisioned for this transformation, primarily revolving around the reaction of 3-nitrobenzenesulfonyl chloride with propylene or a related C3 synthon.

One of the most common methods for the synthesis of vinyl sulfones is the radical addition of a sulfonyl halide to an alkene, followed by the elimination of a hydrogen halide. magtech.com.cnorganic-chemistry.org In this case, 3-nitrobenzenesulfonyl chloride could be added across the double bond of propylene in the presence of a radical initiator. This would likely form a mixture of regioisomers, with the primary product being the more stable secondary radical adduct. Subsequent dehydrochlorination, typically with a base, would yield the desired this compound. The stereochemistry of the resulting double bond (E/Z) would depend on the reaction conditions and the nature of the base used.

Another approach involves the reaction of a sodium 3-nitrobenzenesulfinate with a suitable 1-halopropene. This nucleophilic substitution reaction would directly form the desired carbon-sulfur bond. The synthesis of sodium 3-nitrobenzenesulfinate can be achieved by the reduction of 3-nitrobenzenesulfonyl chloride.

A summary of potential reactions for the formation of the propenyl sulfone moiety is presented in the table below.

Table 2: Potential Reactions for the Formation of the Aryl Propenyl Sulfone Moiety

| Aryl Precursor | Propylene Precursor | Reaction Type | Key Conditions | Product |

|---|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | Propylene | Radical Addition-Elimination | Radical initiator, then base | This compound |

| Sodium 3-nitrobenzenesulfinate | 1-Halopropene | Nucleophilic Substitution | Solvent, heat | This compound |

| 3-Nitrobenzenethiol | 1-Halopropene | Nucleophilic Substitution, then Oxidation | Base, then oxidizing agent | This compound |

Direct and Catalytic Functionalization Approaches to this compound

The construction of this compound can be envisioned through several strategic bond formations. Key steps would involve the creation of the carbon-sulfur bond, the formation of the sulfone via oxidation, and the generation of the propenyl double bond.

A primary and highly reliable method for forming a sulfone is the oxidation of a corresponding sulfide precursor. In this context, the synthesis would first target the precursor molecule, 1-nitro-3-(1-propen-1-ylthio)benzene. Once obtained, this sulfide can be readily oxidized to the desired sulfone.

Hydrogen peroxide (H₂O₂) is a common, effective, and environmentally benign oxidant for this transformation. rsc.orgmdpi.com The reaction is typically carried out in a solvent like acetic acid, which facilitates the oxidation process. mdpi.comresearchgate.net For example, a general procedure involves refluxing the sulfide with an excess of 30% aqueous hydrogen peroxide in glacial acetic acid. mdpi.comresearchgate.net The reaction progress leads to the formation of the thermodynamically stable sulfone, which often precipitates from the reaction mixture upon cooling, simplifying purification. mdpi.com

Alternative, greener protocols for sulfide oxidation aim to minimize solvent use and avoid harsh conditions. A highly atom-economic approach involves the direct oxidation of sulfides using 30% aqueous H₂O₂ at elevated temperatures (e.g., 75 °C) without any organic solvent or catalyst. rsc.org This method has been shown to be effective for a diverse range of sulfides, and product isolation can often be achieved by simple filtration and crystallization, significantly reducing waste. rsc.org

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Transformation

| Oxidizing System | Typical Conditions | Advantages | Potential Considerations | Reference |

|---|---|---|---|---|

| H₂O₂ / Acetic Acid | Reflux, 24h | Readily available reagents, effective for nitro-substituted compounds. | Requires acidic solvent, workup to neutralize acid. | mdpi.comresearchgate.net |

| 30% aq. H₂O₂ (Solvent-Free) | 75 °C | High atom economy, no organic solvent, simple workup. | May require optimization for specific substrate solubility and reactivity. | rsc.org |

| tert-Butyl Hydroperoxide (t-BuOOH) | Catalyst (e.g., Al(O-t-Bu)₃), Benzene, 20 °C | High selectivity under mild conditions. | Use of organic solvent and catalyst. | researchgate.net |

Transition metal catalysis offers powerful tools for forming the carbon-sulfur and carbon-carbon bonds necessary to assemble the target molecule.

One plausible route involves the coupling of a pre-functionalized benzene ring with a propenyl-containing fragment. For instance, a copper-catalyzed coupling reaction could be employed. A three-component reaction between an arylpropiolic acid (like 3-nitrophenylpropiolic acid), a sulfur source such as K₂S₂O₅, and an aryl boronic acid has been reported for vinyl sulfone synthesis, though this specific reaction would need adaptation. rsc.org More directly, copper-catalyzed methods for the aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates provide a stereoselective route to (E)-alkenyl sulfones. organic-chemistry.org This would involve reacting a derivative of cinnamic acid with a 3-nitrophenylsulfinate salt.

Visible-light-mediated photoredox catalysis presents a modern, metal-free alternative. Reactions involving the decarboxylative sulfonylation of cinnamic acids with sulfonylating agents can proceed under photocatalyst and oxidant-free conditions, offering a green approach to vinyl sulfones. organic-chemistry.org

The strategic order of introducing substituents onto the benzene ring is critical. The nitro group is a meta-director in electrophilic aromatic substitution. libretexts.org Therefore, nitration of a precursor like propenylsulfonylbenzene would likely lead to a mixture of ortho, para, and meta products, with meta being a significant component. A more controlled approach would start with a meta-substituted precursor, such as 3-nitrothiophenol or sodium 3-nitrobenzenesulfinate, and build the propenylsulfonyl side chain from there.

While this compound itself is not chiral, the propenyl group can exist as E/Z stereoisomers. Organocatalysis can be instrumental in controlling this stereoselectivity. For instance, organo-photocatalytic methods have been developed for the synthesis of β-amino sulfones from alkenes, demonstrating the potential of organocatalysis in functionalizing double bonds in a controlled manner. organic-chemistry.org

Although direct asymmetric synthesis is not relevant for the achiral target molecule, related organocatalytic methods highlight the sophisticated control achievable. For example, nickel-organophotocatalyzed enantioselective reactions have been used to synthesize β-chiral sulfones. nih.govacs.org These multicomponent strategies, which assemble complex molecules from simple starting materials in one step, could conceptually be adapted for a non-chiral, stereoselective synthesis of the E or Z isomer of the target compound by selecting appropriate non-chiral ligands and reaction conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of the target molecule is crucial for developing sustainable and efficient chemical processes. Key considerations include the choice of solvents, atom economy, and step economy. primescholars.com

As mentioned, the oxidation of the sulfide precursor to the sulfone can be performed under solvent-free conditions using aqueous hydrogen peroxide, which represents a significant green improvement over traditional methods using organic solvents. rsc.org The only byproduct is water, making the process environmentally benign.

Furthermore, multicomponent reactions (MCRs) are inherently green as they combine several starting materials in a single operation, often in a single solvent, reducing waste and energy consumption. A metal-free MCR for vinyl sulfone synthesis has been reported that uses aryl diazonium salts, K₂S₂O₅, and thiophenols at room temperature, which could be adapted for the target molecule. rsc.org

Atom economy is a core metric of green chemistry, measuring the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with poor atom economy generate significant waste.

Table 2: Atom Economy Analysis of Potential Synthetic Steps

| Reaction Type | Example | Atom Economy | Description | Reference |

|---|---|---|---|---|

| Addition/Oxidation | Sulfide + 2 H₂O₂ → Sulfone + 2 H₂O | High | Addition reactions are inherently atom-economical. The primary byproduct is water. | rsc.org |

| Multicomponent Hydrosulfonylation | Alkyne + Ar-N₂⁺ + K₂S₂O₅ + Thiophenol → Vinyl Sulfone + ... | Moderate-High | Combines multiple components in one step, increasing step economy and potentially atom economy depending on byproducts. | rsc.org |

| Iodosulfenylation of Alkynes | Alkyne + I₂ + Disulfide → β-iodoalkenyl sulfide | 100% | This reagentless approach for a related structure demonstrates ideal atom economy, as all reactant atoms are incorporated into the product. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Nitro 3 1 Propen 1 Ylsulfonyl Benzene

Nucleophilic Addition Chemistry at the 1-propen-1-ylsulfonyl Moiety

The 1-propen-1-ylsulfonyl group serves as a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond and renders the β-carbon susceptible to nucleophilic attack.

Michael Addition Reactions and Stereochemical Control

A wide array of nucleophiles, including amines, thiols, and carbanions, can participate in Michael addition reactions with vinyl sulfones. scripps.edu The stereochemical outcome of these additions is of significant interest, and various strategies have been developed to control the formation of new stereocenters. Organocatalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity in the Michael addition of aldehydes and other pronucleophiles to vinyl sulfones. nih.govacs.org For instance, cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric Michael reaction of α-substituted nitrophosphonates to phenyl vinyl sulfone, yielding products with excellent enantiomeric excesses. nus.edu.sg

The general scheme for the Michael addition to a vinyl sulfone is depicted below: Nu- + R-SO2-CH=CH2 → R-SO2-CH(Nu)-CH3

The reactivity of vinyl sulfones in Michael additions has been compared to that of other Michael acceptors, such as acrylates. Studies have shown that vinyl sulfones can react selectively and more rapidly with thiols in the presence of acrylates. rsc.org The reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. rsc.org

Interactive Data Table: Comparison of Nucleophilic Addition to Vinyl Sulfones

| Nucleophile | Catalyst/Conditions | Product Type | Enantioselectivity (ee) | Reference |

| α-Substituted Nitrophosphonates | Cinchona Alkaloid-Derived Tertiary Amine-Thioureas | α,α-Disubstituted Nitrophosphonates | Excellent | nus.edu.sg |

| Aldehydes | Silylated Biarylprolinol | α-Alkylated Aldehydes | Exceptional | nih.gov |

| Thiols | Base or Nucleophile Catalyzed | Thioethers | Not reported | rsc.org |

Intramolecular Cyclization Pathways Initiated by Conjugate Addition

The initial Michael addition can be strategically designed to trigger subsequent intramolecular cyclization, providing a pathway to complex heterocyclic structures. For example, the addition of a nucleophile containing a suitably positioned functional group can lead to the formation of cyclic compounds. A diversity-oriented synthesis approach has been reported that utilizes the intramolecular cyclization of vinyl sulfonamides, formed from the corresponding sulfonyl chlorides, to generate skeletally diverse sultams. nih.gov This "Click, Click, Cyclize" strategy involves functional group pairing to initiate intramolecular Heck reactions, aza-Michael additions, and other cyclization cascades. nih.gov

Reactivity Profiles of the Nitro Group in 1-nitro-3-(1-propen-1-ylsulfonyl)benzene

The nitro group is a versatile functional handle that can undergo a variety of transformations, most notably reduction to the corresponding amino or hydroxylamino derivatives. It also strongly influences the reactivity of the aromatic ring.

Reductive Transformations to Amino or Hydroxylamino Derivatives

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org A plethora of reducing agents can be employed, with the choice of reagent often depending on the presence of other functional groups in the molecule. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for reducing nitro groups. commonorganicchemistry.com However, these conditions can also reduce other functional groups like carbon-carbon double bonds.

For substrates containing sensitive functionalities, milder and more chemoselective reducing agents are preferred. sci-hub.se Iron in acidic media, tin(II) chloride, and sodium sulfide (B99878) are examples of reagents that can selectively reduce nitro groups in the presence of other reducible moieties. commonorganicchemistry.com For instance, iron-based catalysts have been shown to reduce nitroarenes with excellent chemoselectivity, tolerating sensitive groups such as sulfones and carbon-carbon multiple bonds. sci-hub.se The reduction of aromatic nitro compounds can also lead to hydroxylamine (B1172632) intermediates, which can be the desired product under specific reaction conditions. wikipedia.orgacs.org

Interactive Data Table: Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Selectivity | Reference |

| H2/Pd-C | Catalytic Hydrogenation | Broad, may reduce other functional groups | commonorganicchemistry.com |

| Fe/Acid | Acidic Media | High chemoselectivity for nitro group | sci-hub.se |

| SnCl2 | Mild Conditions | Good for substrates with other reducible groups | commonorganicchemistry.com |

| Na2S | Basic Conditions | Can be selective for one nitro group over another | commonorganicchemistry.com |

| Fe dust | Aqueous medium | Sole reductant for conversion to N-arylsulfonamides | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions and Activated Pathways

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.org For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the aromatic ring. The nitro group exerts its activating effect most strongly when it is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org

While the nitro group in the target molecule is in a meta position relative to the sulfonyl group, the combined electron-withdrawing effects of both the nitro and sulfonyl groups render the entire aromatic ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene (B151609) itself. If a leaving group were present on the ring, SNAr could be a viable reaction pathway.

Reactivity of the Aromatic Ring in this compound

The reactivity of the benzene ring in this compound towards electrophilic substitution is significantly diminished due to the presence of two powerful deactivating, meta-directing groups: the nitro group and the sulfonyl group. libretexts.orgmsu.edu Both groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Any electrophilic aromatic substitution, if forced to occur under harsh conditions, would be directed to the positions meta to both the nitro and sulfonyl groups, which are the C5 and C2 positions, and to a lesser extent, the C4 and C6 positions.

Conversely, as discussed in the previous section, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. wikipedia.org

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The regiochemical outcome of such reactions on a substituted benzene is governed by the electronic properties of the existing substituent(s). Both the nitro group and the sulfonyl group are potent deactivating groups, meaning they reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophiles than benzene itself. quora.comlibretexts.orglibretexts.org

The deactivating nature of these groups stems from their strong electron-withdrawing capabilities, which operate through both inductive and resonance effects. rsc.orgvedantu.com The nitrogen atom in the nitro group and the sulfur atom in the sulfonyl group bear partial positive charges, which inductively pull electron density from the benzene ring. scispace.com Furthermore, both groups can delocalize the π-electrons of the ring onto themselves through resonance, further diminishing the ring's electron density. quora.comquora.com

In this compound, the benzene ring is substituted with two such deactivating groups. Their directing effects are additive. Both the nitro group and the sulfonyl group are meta-directors. youtube.comnumberanalytics.com This means they direct incoming electrophiles to the positions meta to themselves. The resonance structures of nitrobenzene (B124822) show that the ortho and para positions bear a partial positive charge, making the meta positions, which remain relatively less electron-deficient, the preferred sites for electrophilic attack. vedantu.comquora.com A similar rationale applies to the sulfonyl group.

For this compound, the possible positions for electrophilic attack are C2, C4, C5, and C6.

Position 2: Ortho to the nitro group and ortho to the sulfonyl group.

Position 4: Para to the nitro group and ortho to the sulfonyl group.

Position 5: Meta to both the nitro and the sulfonyl group.

Position 6: Ortho to the nitro group and para to the sulfonyl group.

Given that both substituents strongly deactivate the ortho and para positions, electrophilic attack will be overwhelmingly directed to the only available position that is meta to both groups: C5 . The other positions (C2, C4, and C6) are doubly deactivated. Therefore, any successful electrophilic substitution on this molecule is expected to yield the 1-nitro-5-substituted-3-(1-propen-1-ylsulfonyl)benzene derivative. The harsh reaction conditions that would be required, however, may lead to low yields. stackexchange.com

| Substituent | Inductive Effect | Resonance Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NO₂ | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating | Meta |

| -SO₂R | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating | Meta |

Radical Reactions and Single Electron Transfer Processes

Nitroaromatic compounds and sulfones can participate in radical reactions, often initiated by single electron transfer (SET) processes. nih.govacs.org The presence of the electron-deficient nitro group makes this compound a potential candidate for accepting an electron to form a radical anion. nih.govchemrxiv.org The formation of such nitroaromatic radical anions is a key step in various chemical and biological transformations. nih.gov

The sulfonyl group, particularly when adjacent to a π-system like the 1-propen-1-yl group, can also influence radical reactivity. Vinyl sulfones are known to be effective radical acceptors. The (1-propen-1-yl)sulfonyl group in the target molecule can potentially undergo radical addition reactions at the double bond.

Furthermore, under certain conditions, such as photoredox catalysis, alkyl and aryl sulfones can be precursors for alkyl and aryl radicals through reductive desulfonylation. rsc.org This process typically involves a single-electron transfer to the sulfone, leading to the cleavage of a carbon-sulfur bond. rsc.org For this compound, it is conceivable that under potent reducing conditions, a SET event could lead to the formation of a radical anion, which might then fragment. However, the high stability of the aryl-sulfur bond would likely make this a challenging transformation.

Recent research has also explored the generation of sulfonyl radicals from sulfonyl chlorides under visible light irradiation, which then undergo addition-elimination reactions with allylic systems. acs.org While the target compound is a sulfone, not a sulfonyl chloride, this highlights the general reactivity of sulfonyl-containing compounds in radical processes. The versatility of the sulfone functional group allows it to act as a precursor to radicals under specific reaction conditions. researchgate.net

Elucidation of Reaction Mechanisms and Kinetic Studies

The detailed understanding of a chemical reaction's mechanism, including the characterization of its transition states and intermediates, is fundamental to controlling its outcome. For a molecule like this compound, such studies would provide invaluable insights into its reactivity.

Transition State Analysis and Energy Landscape Mapping

The mechanism of electrophilic aromatic substitution is generally depicted as a two-step process involving a high-energy carbocation intermediate known as a Wheland intermediate or sigma complex. msu.edu The reaction progress can be visualized on a potential energy surface (PES), where reactants, transition states, intermediates, and products are represented by energy minima and maxima. researchgate.net

For the electrophilic substitution of this compound, the first step, the attack of the electrophile on the aromatic ring, is the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.com Computational chemistry, employing methods like Density Functional Theory (DFT), can be used to model the energy landscape of this reaction. vub.be Such calculations would allow for the determination of the geometries and energies of the transition states for attack at each of the possible positions (ortho, meta, para to the substituents).

It is expected that the transition state leading to the formation of the sigma complex with the electrophile at the C5 position would be significantly lower in energy than the transition states for attack at C2, C4, or C6. This is because the positive charge in the resulting Wheland intermediate would be less destabilized by the two electron-withdrawing groups when the attack is at the meta position relative to both. Energy landscape mapping would provide quantitative support for the predicted meta-directing effect of the combined substituents. nih.gov

| Step | Description | Key Features |

|---|---|---|

| 1 (Rate-Determining) | Attack of the electrophile on the π-system of the benzene ring. | Formation of a high-energy carbocation intermediate (Wheland intermediate) and disruption of aromaticity. masterorganicchemistry.com |

| 2 (Fast) | Deprotonation of the Wheland intermediate. | Restoration of the aromatic system, leading to the final substituted product. masterorganicchemistry.com |

Isotope Labeling Studies to Confirm Reaction Pathways

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgpressbooks.pubnumberanalytics.com In the context of the electrophilic aromatic substitution of this compound, isotopic labeling could be employed to confirm the predicted regioselectivity and to probe for any unexpected rearrangements.

For instance, one could synthesize a version of the starting material where one of the hydrogen atoms at a specific position (e.g., C5) is replaced with its heavier isotope, deuterium (B1214612) (D). If the proposed mechanism is correct, an electrophilic substitution reaction should result in the replacement of the hydrogen at C5, leaving the deuterium atom at its original position untouched (if the reaction is performed on a non-deuterated substrate) or replacing the deuterium if the substrate is specifically labeled at the reactive site. The position of the deuterium in the product can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). pressbooks.pub

Furthermore, the kinetic isotope effect (KIE) can provide information about the rate-determining step of the reaction. libretexts.org In a typical EAS reaction, the cleavage of the C-H bond occurs in the fast, second step, and therefore, no significant primary kinetic isotope effect is observed when a C-H bond is replaced with a C-D bond. libretexts.org An isotopic labeling study on this compound would be expected to show a negligible KIE, consistent with the generally accepted mechanism for electrophilic aromatic substitution. Any deviation from this would suggest a more complex mechanistic scenario. pnas.org

Strategic Utility in Advanced Organic Synthesis Mediated by 1 Nitro 3 1 Propen 1 Ylsulfonyl Benzene

1-nitro-3-(1-propen-1-ylsulfonyl)benzene as a Key Synthon for Heterocyclic Compounds

The electrophilic nature of the double bond in the propenylsulfonyl group, enhanced by the electron-withdrawing effects of both the sulfonyl and the nitro functionalities, makes this compound an excellent Michael acceptor. This reactivity is central to its application in the synthesis of a variety of heterocyclic compounds.

The vinyl sulfone moiety is a key functional group for the construction of nitrogen-containing heterocycles. For instance, in a reaction analogous to the synthesis of pyrrole-2-carboxylates from vinyl p-tolyl sulfones, this compound can serve as a precursor to substituted pyrroles. researchgate.net The reaction of the anion of ethyl isocyanoacetate with vinyl sulfones has been shown to yield pyrrole-2-carboxylates. researchgate.net This methodology, when applied to this compound, would be expected to produce pyrroles bearing the 3-nitrophenylsulfonyl substituent.

Furthermore, the vinyl sulfone group can participate in annulation reactions to form pyridine (B92270) rings. While direct examples with this specific compound are not prevalent, the general reactivity of vinyl sulfones as dienophiles and Michael acceptors suggests their utility in established pyridine syntheses. For instance, in multicomponent reactions, vinyl sulfones can react with enamines and an ammonium (B1175870) source to construct the pyridine core. The electron-deficient nature of the alkene in this compound would facilitate such cycloaddition and condensation cascades.

Table 1: Representative Synthesis of Pyrroles from Vinyl Sulfones

| Entry | Vinyl Sulfone Substrate | Reagent | Product | Yield (%) | Reference |

| 1 | 1-phenyl-1-tolylsulfonylethene | Ethyl isocyanoacetate | Ethyl 4,6-diphenyl-4,6-bis(p-tolylsulfonyl)-3,4,5,6-tetrahydro-2H-azepine-2-carboxylate | - | researchgate.net |

| 2 | General vinyl p-tolyl sulfones | Ethyl isocyanoacetate | Substituted pyrrole-2-carboxylates | Fair to Good | researchgate.net |

Construction of Oxygen and Sulfur-Containing Heterocyclic Systems

The synthesis of oxygen- and sulfur-containing heterocycles can also be achieved using vinyl sulfones as starting materials. The Michael addition of oxygen or sulfur nucleophiles to the activated double bond of this compound would be the initial step in such transformations. Subsequent intramolecular cyclization can lead to the formation of various heterocyclic systems. For example, the reaction with a bifunctional reagent containing a thiol and a hydroxyl group could lead to the formation of oxathiolane derivatives.

Vinyl sulfides, which can be conceptually related to vinyl sulfones through oxidation state changes, have been shown to react efficiently to form sulfur-containing heterocycles such as tetrahydrothiophenes and tetrahydrothiopyrans. nih.gov These reactions often proceed through oxidative carbon-hydrogen bond cleavage to form electrophilic intermediates that then couple with appended nucleophiles. nih.gov While the reactivity of vinyl sulfones is different, their ability to act as Michael acceptors provides a complementary pathway to sulfur-containing rings. For instance, reaction with a dithiolic nucleophile could lead to the formation of dithiane derivatives.

Applications of this compound in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound offers multiple avenues to achieve this, primarily through reactions involving its propenyl and sulfonylbenzene moieties.

The vinyl sulfone group is an excellent platform for stereoselective functionalization. rsc.org As a potent Michael acceptor, it can react with a wide range of carbon nucleophiles, including enolates, organocuprates, and stabilized carbanions. The stereochemical outcome of these conjugate addition reactions can often be controlled through the use of chiral auxiliaries, catalysts, or reagents, leading to the formation of enantioenriched products.

For example, the asymmetric conjugate addition of a carbon nucleophile to this compound, catalyzed by a chiral transition metal complex or an organocatalyst, could generate a new stereocenter with high enantioselectivity. The resulting product, containing the 3-nitrophenylsulfonyl group, can then be further elaborated, with the sulfonyl group potentially being removed or transformed in subsequent synthetic steps.

Table 2: Examples of Stereoselective Reactions involving Vinyl Sulfones

| Reaction Type | Vinyl Sulfone Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Stereoselectivity | Reference |

| Thiosulfonylation | Ynones | Thiosulfonates | Cs2CO3 | High E-selectivity | rsc.org |

| Stille Coupling | (E)-α-Stannylvinyl sulfones | Aryl halides | Pd(PPh3)4, CuI | Stereoselective (Z)-1,2-disubstituted vinyl sulfones | researchgate.net |

Cross-Coupling Methodologies Utilizing Modified Sulfonylbenzene Moieties

Recent advances in cross-coupling chemistry have demonstrated that aryl sulfones can serve as effective electrophilic coupling partners. acs.orgchemrxiv.orgresearchgate.net This opens up the possibility of using the 1-nitro-3-sulfonylbenzene core of the title compound in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. chemrxiv.orgresearchgate.net

To achieve this, the sulfonyl group may need to be transformed into a better leaving group, or specific catalytic systems capable of activating the C-S bond are required. Research has shown that palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfones can be achieved, providing a method for the formation of biaryl compounds. chemrxiv.orgresearchgate.net In the context of this compound, this would allow for the coupling of an aryl or vinyl boronic acid at the 3-position of the nitrobenzene (B124822) ring, displacing the modified sulfonyl group. The presence of the nitro group, being strongly electron-withdrawing, may facilitate the oxidative addition of the palladium catalyst to the C-S bond, a key step in the catalytic cycle. Nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have also been developed, further expanding the synthetic utility of this functional group. acs.org

Contributions of this compound to Complex Molecule Synthesis

The unique reactivity of the vinyl sulfone group has been leveraged in the total synthesis of complex natural products. A notable example is the synthesis of (±)-cavicularin, where an intramolecular pyrone Diels-Alder reaction of a vinyl sulfone was a key step. nih.gov This demonstrates the potential of vinyl sulfones to participate in intricate cascade reactions to build molecular complexity rapidly.

In a hypothetical synthesis, this compound could be incorporated into a larger molecule, and the vinyl sulfone moiety could then be used to trigger a key cyclization or rearrangement reaction. The sulfonyl group can act as a temporary activating group that is later removed, or it can be retained as a functional handle for further transformations. The nitro group also offers a rich chemistry, including reduction to an amine, which can then be used to introduce further complexity. The combination of these reactive sites makes this compound a potentially powerful tool in the arsenal (B13267) of synthetic organic chemists for the construction of architecturally challenging molecules.

Strategic Integration into Scaffolds for Advanced Organic Structures

The structure of this compound is primed for integration into a variety of molecular scaffolds, primarily through reactions involving the activated propenyl group. The potent electron-withdrawing effect of the 3-nitrophenylsulfonyl group renders the double bond of the propenyl moiety highly electrophilic and thus an excellent Michael acceptor. This reactivity is a cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elongation and elaboration of molecular chains.

Furthermore, the 1-propen-1-ylsulfonyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgyoutube.com This provides a powerful method for the construction of six-membered rings with a high degree of stereocontrol, a common feature in many natural products and pharmaceutically active compounds. The nitro group, while primarily influencing the electronics of the molecule, can also be chemically modified in later synthetic steps, adding another layer of versatility.

The strategic placement of substituents on the benzene (B151609) ring is a critical aspect of synthesizing polysubstituted benzenes. libretexts.orglibretexts.org In the case of this compound, the meta relationship between the nitro and sulfonyl groups is a key feature that would be established during its own synthesis, likely through electrophilic aromatic substitution reactions on a substituted benzene precursor. libretexts.org

Below is a table summarizing potential reaction types for scaffold integration:

| Reaction Type | Reactant | Resulting Structure | Key Feature |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., 1,3-dicarbonyls, amines, thiols) | Functionalized alkyl sulfones | Formation of C-C and C-heteroatom bonds. beilstein-journals.orgmdpi.com |

| Diels-Alder Reaction | Conjugated dienes | Substituted cyclohexene (B86901) sulfones | Construction of six-membered rings. wikipedia.orgresearchgate.net |

| Hetero-Diels-Alder Reaction | Heterodienes | Heterocyclic sulfones | Synthesis of heterocyclic scaffolds. |

Development of Novel Synthetic Intermediates and Reagents

The reactivity of this compound not only allows for its direct incorporation into target molecules but also enables its use in the development of novel synthetic intermediates. The products of its initial reactions can serve as platforms for further chemical transformations.

For instance, the adducts from Michael addition reactions can undergo subsequent cyclization reactions to form a variety of heterocyclic compounds. rsc.orgresearchgate.net The nitro group, a versatile functional handle, can be reduced to an amino group, which can then participate in a wide array of reactions, including diazotization followed by substitution, or amide bond formation. This opens up the synthesis of a large family of compounds from a single precursor.

The synthesis of vinyl sulfones from related compounds like β-nitrostyrenes and sulfonyl hydrazides has been reported, highlighting the accessibility of the vinyl sulfone moiety. researchgate.net The propenyl group in the title compound can potentially be isomerized or otherwise modified to create different types of reactive intermediates.

The following table outlines the transformation of this compound into valuable synthetic intermediates:

| Initial Reaction | Intermediate Formed | Potential Subsequent Reactions | Application |

|---|---|---|---|

| Michael Addition | Functionalized γ-nitro sulfone | Reductive cyclization, further functionalization | Synthesis of pyrrolidines and other N-heterocycles. researchgate.net |

| Diels-Alder Cycloaddition | Nitrophenyl-substituted cyclohexene sulfone | Epoxidation, dihydroxylation, ring-opening | Access to complex polycyclic systems. |

| Reduction of Nitro Group | 1-amino-3-(1-propen-1-ylsulfonyl)benzene | Diazotization, acylation, alkylation | Introduction of diverse functionalities on the aromatic ring. youtube.com |

Computational and Theoretical Elucidations of 1 Nitro 3 1 Propen 1 Ylsulfonyl Benzene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to view the electronic landscape of 1-nitro-3-(1-propen-1-ylsulfonyl)benzene. These methods provide a quantitative description of the molecule's orbitals and charge distribution, which are fundamental to understanding its stability and reactivity.

Molecular Orbital (MO) Analysis and Frontier Molecular Orbitals (FMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier molecular orbitals (FMOs) are central to chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the 1-propen-1-ylsulfonyl group and the benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the nitrobenzene (B124822) moiety. This is due to the strong electron-withdrawing nature of the nitro group, which significantly lowers the energy of the LUMO. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The presence of the sulfonyl group also influences the electronic structure. Ab initio molecular orbital calculations on various sulfones show that the sulfur-oxygen bonds have a high degree of polarity. cdnsciencepub.comresearchgate.net In the context of this compound, the sulfonyl group acts as a strong electron-withdrawing group, further influencing the electron distribution within the benzene ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.85 | -1.54 | 6.31 |

| Phenyl Vinyl Sulfone | -8.21 | -1.23 | 6.98 |

| Benzenesulfonic acid | -7.99 | -1.10 | 6.89 |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is highly polarized. The nitro group is a powerful electron-withdrawing substituent, leading to a significant depletion of electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. rsc.orglibretexts.org The sulfonyl group also contributes to this electron withdrawal.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. For nitroaromatic compounds, the MEP typically shows a region of strong positive potential (electron-poor) over the aromatic ring and a region of negative potential (electron-rich) around the oxygen atoms of the nitro group. researchgate.nettandfonline.comresearchgate.net This positive potential above the ring is a result of the electron-withdrawing power of the nitro group counteracting the natural electron delocalization of the aromatic system. tandfonline.com In this compound, the combined effect of the nitro and sulfonyl groups would likely result in a highly positive electrostatic potential on the benzene ring, indicating a susceptibility to nucleophilic attack.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a computational method that is widely used to predict the reactivity of molecules by modeling their electronic density.

Computational Modeling of Reaction Pathways and Transition State Geometries

DFT calculations can be employed to model the pathways of chemical reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the nitro group is known to be deactivating and a meta-director. libretexts.orgijrti.org DFT studies on the nitration of nitrobenzene have shown that the formation of the meta-substituted product is energetically more favorable. researchgate.net This is because the transition state leading to the meta product is lower in energy than those leading to the ortho and para products. Similar directing effects would be expected for this compound.

The vinyl sulfone moiety is a known Michael acceptor, making it susceptible to nucleophilic addition reactions. mdpi.comnih.gov DFT calculations can model the reaction pathway of a nucleophile attacking the double bond of the propenyl group, allowing for the determination of activation energies and the geometry of the transition state.

| Position of Attack | Relative Activation Energy (kcal/mol) |

|---|---|

| Ortho | ~5.5 |

| Meta | 0.0 |

| Para | ~4.0 |

Prediction of Regio- and Stereoselectivity in Chemical Transformations

DFT calculations are also invaluable for predicting the regio- and stereoselectivity of reactions. For electrophilic attack on the benzene ring, the meta-directing influence of the nitro group is well-established through both experimental and theoretical studies. libretexts.orgijrti.org The sulfonyl group is also a meta-director. Therefore, any further electrophilic substitution on the aromatic ring of this compound would be strongly directed to the positions meta to both the nitro and sulfonyl groups.

In reactions involving the propenyl group, such as cycloadditions, DFT can predict the preferred regiochemistry and stereochemistry of the products. For example, in a [3+2] cycloaddition reaction with an azomethine ylide, DFT calculations can determine whether the reaction proceeds via an ortho or meta pathway and an endo or exo approach, based on the energies of the respective transition states. mdpi.com

Conformational Analysis and Intramolecular Interactions

The rotational barriers around the C-S and S-N bonds in related sulfonamide derivatives have been studied, revealing the preferred orientations of the phenyl rings. mdpi.com For this compound, rotation around the C(aryl)-S bond and the S-C(propenyl) bond will define the molecule's accessible conformations. The presence of the propenyl group introduces the possibility of E/Z isomerism.

Potential energy surface scans, calculated using methods like AM1, PM3, or DFT, can identify the most stable conformers and the energy barriers between them. psu.edu These studies often show that twisted conformations can be more stable than fully planar structures due to the relief of steric strain, even though this comes at the cost of reduced π-electron conjugation. psu.edu Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, can also play a role in stabilizing certain conformations.

Torsional Potential Energy Surfaces of the Propenylsulfonyl Group

While a specific PES for this compound is not extensively documented in publicly available literature, insights can be drawn from computational studies of analogous molecules, such as methyl vinyl sulfone. unlp.edu.ar For methyl vinyl sulfone, theoretical calculations have shown that the most stable conformation features the vinyl group's C=C bond eclipsed with one of the S=O bonds. unlp.edu.ar This preference is attributed to a combination of steric and electronic factors, including hyperconjugative interactions.

For this compound, the presence of the bulky and electron-withdrawing nitrophenyl group introduces additional complexity. The rotation around the S-C(aryl) bond will be influenced by steric hindrance between the sulfonyl oxygens and the substituents on the benzene ring. Furthermore, electronic interactions between the π-system of the benzene ring and the sulfonyl group can affect the rotational barrier. A hypothetical torsional potential energy scan would likely reveal several local minima corresponding to different staggered and eclipsed conformations of the propenylsulfonyl group relative to the benzene ring.

An illustrative representation of calculated relative energies for key conformations of a substituted vinyl sulfone is presented in Table 1.

Table 1: Hypothetical Relative Energies for Conformations of a Substituted Vinyl Sulfone

| Dihedral Angle (C=C-S=O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Eclipsed (syn-periplanar) |

| 60° | 2.5 | Gauche |

| 120° | 1.8 | Eclipsed (anti-clinal) |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

Aromaticity Analysis of the Benzene Ring in the Presence of Substituents

The aromaticity of the benzene ring in this compound is significantly modulated by the electronic effects of its substituents: the strongly electron-withdrawing nitro group (-NO₂) and the 1-propen-1-ylsulfonyl group (-SO₂CH=CHCH₃). Aromaticity, a key indicator of stability, can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI).

Computational studies on monosubstituted benzenes have shown a clear correlation between the electron-withdrawing nature of a substituent and the decrease in aromaticity indices. For instance, the HOMA value for nitrobenzene is lower than that of benzene, indicating a less aromatic character.

Table 2: Illustrative Aromaticity Indices for Substituted Benzenes

| Compound | HOMA | NICS(1) (ppm) |

|---|---|---|

| Benzene | 0.989 | -9.7 |

| Nitrobenzene | 0.965 | -8.1 |

| 1,3-Dinitrobenzene | 0.942 | -6.8 |

This table contains illustrative data based on published values for related compounds. nih.gov The values for the target compound are predictive.

The meta-positioning of the two electron-withdrawing groups in this compound leads to a deactivation of the ring towards electrophilic substitution, with any potential reaction being directed to the positions ortho and para to the nitro group (and meta to the sulfonyl group). studymind.co.uk

Machine Learning and Artificial Intelligence in the Study of this compound Reactivity

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the study of chemical reactivity, offering powerful tools for prediction and analysis. researchgate.netrsc.orgnih.gov

Predictive Models for Synthetic Outcomes and Reaction Conditions

For a molecule like this compound, ML models can be trained to predict the outcomes of various synthetic transformations. These models learn from large datasets of known reactions to identify patterns that correlate reactants, reagents, and conditions with the resulting products and yields. chemrxiv.org

For instance, in the synthesis of the target compound, which could involve the oxidation of a corresponding sulfide (B99878) or the reaction of a sulfinate with a vinyl halide, an ML model could predict the optimal oxidant, solvent, temperature, and reaction time to maximize the yield and minimize byproducts. purdue.edu These predictive models are often built using algorithms such as random forests, neural networks, or support vector machines. The input for these models typically consists of molecular descriptors that numerically represent the structures of the reactants and reagents.

Table 3: Example of a Data Structure for a Predictive ML Model for a Sulfone Synthesis

| Reactant 1 Descriptors | Reactant 2 Descriptors | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| [Descriptor set for 3-nitrothiophenol] | [Descriptor set for 1-bromopropene] | DMF | 80 | K₂CO₃ | 75 |

| [Descriptor set for 3-nitrothiophenol] | [Descriptor set for 1-bromopropene] | Acetonitrile | 80 | K₂CO₃ | 62 |

This table illustrates the type of data used to train ML models for reaction prediction.

Data-Driven Insights into Structure-Reactivity Relationships

Beyond predicting reaction outcomes, ML and data-driven approaches can provide deeper insights into the complex relationships between a molecule's structure and its reactivity. chemrxiv.org By analyzing large datasets of reactivity data, these methods can uncover subtle electronic and steric effects that govern chemical behavior.

For this compound, a data-driven analysis could quantify the influence of the nitro and propenylsulfonyl groups on the reactivity of the benzene ring towards nucleophilic aromatic substitution. By correlating various computed molecular descriptors (e.g., partial charges on atoms, frontier molecular orbital energies, electrostatic potential maps) with experimental reactivity data for a series of related compounds, a quantitative structure-reactivity relationship (QSRR) model can be developed.

These models can identify the key molecular features that determine reactivity. For example, such an analysis might reveal that the electrophilicity of the carbon atoms in the benzene ring is the primary driver for a particular reaction, and it could quantify how this electrophilicity is modulated by the substituents. This approach moves beyond qualitative descriptions to provide a quantitative and predictive understanding of chemical reactivity. chemrxiv.org

Emerging Research Trajectories and Future Synthetic Innovations for 1 Nitro 3 1 Propen 1 Ylsulfonyl Benzene

Exploration of Photochemical and Electrochemical Reactivity of 1-nitro-3-(1-propen-1-ylsulfonyl)benzene

The unique electronic properties conferred by the nitro and vinyl sulfonyl groups suggest a rich and complex reactivity profile under photochemical and electrochemical conditions.

Photochemical Reactivity: The photochemical behavior of this compound is anticipated to be dominated by the nitroaromatic portion of the molecule. Generally, nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent. rsc.org This is because their photo-excited singlet states undergo rapid and efficient non-radiative deactivation, often through intersystem crossing to form triplet states. rsc.org Studies on analogous structures containing both nitro and vinyl sulfone groups have supported this observation, showing only weak fluorescence emission. rsc.org Future research would likely focus on quantifying the quantum yields of these non-radiative pathways and exploring the reactivity of the potential triplet state intermediates. Furthermore, the stability of the molecule under UV irradiation will be a key area of investigation, as related vinyl sulfone structures are known to undergo photobleaching. rsc.org

Electrochemical Reactivity: The electrochemistry of this compound is expected to be characterized by the reduction of the nitro group, a well-documented process for nitroaromatic compounds. scielo.brxmu.edu.cnresearchgate.netelectrochem.orgnih.gov In aqueous solutions, the reduction of an aromatic nitro group is typically a four-electron process that yields the corresponding hydroxylamine (B1172632) derivative. scielo.br The precise reduction potential and mechanism for this compound would be influenced by factors such as pH, the solvent system, and the electrode material. researchgate.net Controlled potential electrolysis would be a crucial technique to confirm the number of electrons transferred and to isolate the primary reduction product, which is predicted to be 1-(1-propen-1-ylsulfonyl)-3-hydroxylaminobenzene. scielo.br The vinyl sulfone group is generally considered electrochemically stable under the conditions required for nitro group reduction, suggesting that selective functionalization is feasible.

| Electrochemical Process | Anticipated Key Transformation | Typical Conditions | Potential Outcome | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry | Reduction of Nitro Group | Aqueous or aprotic media (e.g., DMF, CH3CN), various pH | Determination of reduction potentials and reversibility of the process. | xmu.edu.cnresearchgate.netelectrochem.org |

| Controlled Potential Electrolysis | Selective Nitro Group Reduction | Aqueous solution, mercury electrode | Preferential formation of the hydroxylamine derivative (N-phenyl-4-hydroxylamine sulfonamide from a related compound). | scielo.br |

Development of Novel Asymmetric Catalytic Transformations

The vinyl sulfone moiety is a powerful Michael acceptor, making this compound an ideal substrate for developing novel asymmetric catalytic transformations to generate chiral molecules. nih.govnih.govresearchgate.net

Future research is poised to explore several catalytic strategies:

Asymmetric Michael Additions: Organocatalysis offers a powerful tool for the enantioselective conjugate addition of nucleophiles to vinyl sulfones. Chiral amines, such as silylated biarylprolinols, have been successfully used to catalyze the addition of unmodified aldehydes to vinyl sulfones, yielding products with exceptional enantioselectivity. nih.govresearchgate.net Applying this methodology to this compound could provide a direct route to chiral α-alkylated aldehydes containing the nitrobenzenesulfonyl framework.

Use of Masked Vinyl Sulfone Precursors: An innovative approach involves the use of base-sensitive β-nitroethyl sulfones, which can act as masked β-sulfonyl vinyl anions in conjugate additions. nih.gov This strategy, catalyzed by chiral secondary amines, allows for the stereoselective construction of γ-substituted vinyl sulfones in a one-pot operation, achieving good yields and excellent enantioselectivities. nih.gov This links the chemistry of the nitro and sulfonyl groups in a synthetically powerful way.

Asymmetric Hydrogenation: The carbon-carbon double bond of the vinyl sulfone can be a target for asymmetric hydrogenation. Nickel-catalyzed systems have proven effective for the hydrogenation of α,β-unsaturated sulfones, producing a variety of chiral sulfones in high yields and with excellent enantioselectivity (up to 99.9% ee). rsc.org This would convert the propenylsulfonyl group into a chiral propylsulfonyl group.

Dual Catalytic Approaches: More advanced strategies, such as combining nickel and photocatalysis, have enabled the enantioselective synthesis of β-chiral sulfones through multicomponent reactions. acs.org These methods allow for the assembly of complex chiral molecules from simple starting materials, a direction that holds great promise for functionalizing the vinyl sulfone scaffold. acs.org

| Catalytic Method | Reaction Type | Catalyst Example | Potential Product Class | Reference |

|---|---|---|---|---|

| Organocatalysis | Michael Addition of Aldehydes | Silylated Biarylprolinol | Chiral α-Alkylated Aldehyde Derivatives | nih.gov |

| Organocatalysis | Conjugate Addition (using β-nitroethyl sulfone precursor) | Chiral Secondary Amine | γ-Substituted Chiral Vinyl Sulfones | nih.gov |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Nickel/Chiral Ligand Complex | Chiral Alkyl Sulfones | rsc.org |

| Dual Catalysis | Asymmetric Sulfonylalkenylation | Nickel/Photocatalyst/Chiral Ligand | β-Chiral Vinyl Sulfones | acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of complex molecules like this compound and its derivatives necessitates the adoption of advanced manufacturing technologies such as flow chemistry and automated synthesis.

Flow Chemistry: Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of the target compound's precursors, which likely involves nitration and sulfonation reactions, are prime candidates for flow chemistry implementation. Nitration, in particular, benefits from the superior heat and mass transfer of flow reactors, which mitigates safety risks associated with runaway reactions. Similarly, the synthesis of sulfonyl compounds can be improved using continuous processes.

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics, software, and analytical tools, are revolutionizing chemical research by enabling high-throughput experimentation and rapid library synthesis. sigmaaldrich.comwikipedia.orgnih.goveubopen.orgresearchgate.net The synthesis of this compound and a diverse array of its analogues could be significantly accelerated using such platforms. An automated system could perform multi-step sequences, including coupling reactions, functional group installations, and purifications, with minimal human intervention. nih.gov This would allow for the rapid exploration of the structure-activity relationships of derivatives for applications in medicinal chemistry or materials science. These platforms are capable of performing a wide range of robust reactions, such as Suzuki couplings, amide formation, and reductive amination, which could be employed to synthesize precursors or to further functionalize the target molecule. sigmaaldrich.com

Design of Next-Generation Reagents and Building Blocks Inspired by the Compound's Architecture

The dual-functional nature of this compound makes it an inspiring template for the design of novel reagents and versatile building blocks for organic synthesis.

The compound's architecture offers two key reactive sites:

The Vinyl Sulfone Moiety: As an electrophilic Michael acceptor, this group is highly reactive towards a wide range of soft nucleophiles, including thiols and amines. nih.govrsc.org This reactivity is valuable for bioconjugation, allowing the molecule to be tethered to proteins or other biomolecules under mild conditions. researchgate.net Furthermore, the vinyl sulfone can participate in cycloaddition reactions or Michael-initiated ring-closure (MIRC) reactions to construct complex carbocyclic and heterocyclic systems. nih.gov Recent research has also focused on creating novel scaffolds like spirocyclic vinyl sulfones through radical cyclization cascades, a strategy that could be applied to this compound. rsc.orgnih.govbohrium.com

The Nitroaromatic System: The nitro group is a versatile functional handle. It can be readily reduced to an amino group, which then opens up a plethora of subsequent transformations, such as diazotization, acylation, or sulfonylation. This provides a strategic entry point for creating diverse libraries of compounds.

Inspired by this architecture, next-generation reagents could be designed. For example, by replacing the sulfone with a sulfonyl fluoride, the molecule could function as a covalent probe or a handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for connecting molecular fragments in drug discovery and materials science. rsc.orgacs.orgnih.gov The combination of a tunable Michael acceptor and a modifiable aromatic ring within a single molecule provides a powerful platform for creating complex and functional chemical entities.

| Functional Group | Potential Application as Building Block | Example Reaction Type | Reference |

|---|---|---|---|

| Vinyl Sulfone | Michael Acceptor for C-C, C-S, C-N bond formation | Michael Addition, Aza-Michael Addition | nih.govresearchgate.net |

| Vinyl Sulfone | Dienophile in [4+2] cycloadditions | Diels-Alder Reaction | nih.gov |

| Nitro Group | Precursor to an Amino Group for further functionalization | Catalytic Hydrogenation, Chemical Reduction | rsc.org |

| Entire Scaffold | Template for covalent inhibitors or chemical probes | Bioconjugation with thiols/amines | researchgate.netnih.gov |

| Sulfonyl Moiety (modified) | Handle for SuFEx Click Chemistry (as Sulfonyl Fluoride) | Sulfur(VI) Fluoride Exchange | rsc.orgacs.org |

Q & A

Q. What are the common synthetic routes for 1-nitro-3-(1-propen-1-ylsulfonyl)benzene?

- Methodological Answer : The synthesis typically involves two key steps: (1) nitration of a benzene precursor to introduce the nitro group and (2) sulfonylation to attach the propenylsulfonyl moiety. For example:

- Nitration : A meta-directing group (e.g., sulfonyl) can guide nitro group placement. Nitration conditions (e.g., HNO₃/H₂SO₄) must be optimized to avoid over-nitration.

- Sulfonylation : Propenylsulfonyl groups may be introduced via nucleophilic substitution or coupling reactions, using reagents like propenylsulfonyl chlorides in the presence of a base (e.g., K₂CO₃).

Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms regiochemistry and functional group integrity .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation combines:

- Spectroscopy : ¹H NMR (to identify aromatic protons and propenyl splitting patterns), ¹³C NMR (to confirm sulfonyl and nitro group attachment), and IR (to detect S=O and N=O stretches).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₉H₈N₂O₄S).

- X-ray Crystallography : Resolves stereoelectronic effects of the propenylsulfonyl group’s geometry .

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer : The electron-withdrawing nitro and sulfonyl groups deactivate the benzene ring, directing electrophilic attacks to specific positions. Key properties include:

- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility due to sulfonyl polarity.

- Thermal Stability : Differential Scanning Calorimetry (DSC) assesses decomposition temperatures, critical for reaction design .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). For example:

- Nitration Optimization : Screen mixed acid ratios (H₂SO₄/HNO₃) to balance reactivity vs. side-product formation.

- Sulfonylation Efficiency : Test bases (e.g., Et₃N vs. K₂CO₃) and solvents (THF vs. DCM) to maximize coupling efficiency.

Statistical tools (ANOVA) identify significant variables, while in-situ monitoring (e.g., HPLC) tracks intermediate stability .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) models:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Simulate transition states for sulfonylation steps to identify rate-limiting barriers.

Software suites (Gaussian, ORCA) paired with solvent models (PCM) improve accuracy. Experimental validation via kinetic studies is essential .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Address discrepancies by:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability.

- Metabolic Stability Studies : Evaluate cytochrome P450 interactions to rule out false negatives/positives.

- Structural Analog Comparison : Test derivatives (e.g., varying propenyl chain length) to isolate structure-activity relationships .

Q. What strategies mitigate challenges in stereoselective synthesis of propenylsulfonyl derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) to control propenyl geometry.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd with BINAP ligands) for enantioselective sulfonylation.

- Dynamic Kinetic Resolution : Leverage reversible sulfonate intermediates to favor thermodynamically stable stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products